molecular formula C12H13BrO2 B2446318 Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate CAS No. 2126177-82-8

Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate

Cat. No.: B2446318
CAS No.: 2126177-82-8
M. Wt: 269.138
InChI Key: NSLRDTXBNJRJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate is an organic compound with the molecular formula C12H13BrO2. It is a cyclopropane derivative, characterized by the presence of a bromine atom and a phenyl group attached to the cyclopropane ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the cyclopropanation of styrene derivatives using brominated reagents. For instance, the reaction of ethyl diazoacetate with styrene in the presence of a brominating agent such as N-bromosuccinimide (NBS) can yield the desired product. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the efficiency and scalability of the synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted cyclopropane derivatives.

    Reduction: The compound can be reduced to the corresponding cyclopropane carboxylate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidative cleavage of the cyclopropane ring can be achieved using strong oxidizing agents, resulting in the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic aqueous solutions.

Major Products

    Nucleophilic Substitution: Substituted cyclopropane derivatives with various functional groups.

    Reduction: Cyclopropane carboxylate or alcohol derivatives.

    Oxidation: Carboxylic acids, ketones, or aldehydes.

Scientific Research Applications

Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for cyclopropane-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate involves its interaction with molecular targets through various pathways:

    Nucleophilic Attack: The bromine atom serves as a leaving group, allowing nucleophiles to attack the cyclopropane ring and form new bonds.

    Reductive Cleavage: Reduction reactions break the cyclopropane ring, leading to the formation of open-chain products.

    Oxidative Cleavage: Oxidation reactions cleave the cyclopropane ring, resulting in the formation of carboxylic acids or ketones.

Comparison with Similar Compounds

Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:

    Ethyl 2-chloro-1-phenylcyclopropane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    Ethyl 2-iodo-1-phenylcyclopropane-1-carboxylate:

    Ethyl 2-phenylcyclopropane-1-carboxylate: Lacks the halogen atom, resulting in different chemical behavior and uses.

This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-2-15-11(14)12(8-10(12)13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLRDTXBNJRJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1Br)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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